Absence of Direct Comparative Biological Data for CAS 1207056-48-1 Against Closest Structural Analogs
No peer-reviewed publication, patent, or database entry containing quantitative biological activity data (IC50, KD, EC50, % inhibition, or selectivity index) was identified for CAS 1207056-48-1 in any assay system. The closest structural analogs with published data are compounds within the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series reported by Yan et al. (2017), where the most potent imidazole-containing analog (compound 41) achieved a BACE1 IC50 of 4.6 μM, a KD of 1.2 μM, and demonstrated high predicted BBB permeability with low HEK293 cytotoxicity [1]. However, compound 41 differs from CAS 1207056-48-1 at multiple substitution positions, precluding direct extrapolation of potency. Other imidazole-based analogs within the same study exhibited BACE1 IC50 values spanning from approximately 20 μM to >100 μM depending on the N-aryl acetamide substituent [1]. Without assay data for CAS 1207056-48-1, no quantitative potency difference can be calculated against any comparator.
| Evidence Dimension | BACE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not reported in any accessible peer-reviewed or patent source |
| Comparator Or Baseline | Compound 41 (closest imidazole analog in series): IC50 = 4.6 μM (FRET-based BACE1 enzymatic assay); other imidazole analogs in series: IC50 range ~20 to >100 μM [1] |
| Quantified Difference | Cannot be calculated—target compound data absent |
| Conditions | FRET-based BACE1 enzymatic assay (in vitro); SPR affinity assay (KD); PAMPA-BBB permeability model; HEK293 cytotoxicity (MTT assay) [1] |
Why This Matters
Until direct assay data are generated for CAS 1207056-48-1, any selection of this compound over a structurally similar analog must be justified solely by the intended SAR exploration of its specific substitution pattern, not by assumed potency advantages.
- [1] Yan, G.; Hao, L.; Niu, Y.; Huang, W.; Wang, W.; Xu, F.; Liang, L.; Wang, C.; Jin, H.; Xu, P. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur. J. Med. Chem. 2017, 137, 462–475. View Source
